4-(methylsulfanyl)-1H-pyrazol-5-amine
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Overview
Description
4-(methylsulfanyl)-1H-pyrazol-5-amine is a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfanyl)-1H-pyrazol-5-amine typically involves the reaction of 4-chloro-1H-pyrazole with methylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(methylsulfanyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-methylsulfanylated pyrazoles.
Substitution: Alkylated or acylated pyrazoles.
Scientific Research Applications
4-(methylsulfanyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(methylsulfanyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the compound can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(methylsulfanyl)-1H-pyrazole: Lacks the amino group, making it less versatile in substitution reactions.
4-(ethylsulfanyl)-1H-pyrazol-5-amine: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and biological activity.
4-(methylsulfinyl)-1H-pyrazol-5-amine: Contains a sulfoxide group, making it more oxidized and potentially more reactive in certain conditions.
Uniqueness
4-(methylsulfanyl)-1H-pyrazol-5-amine is unique due to the presence of both an amino group and a methylsulfanyl group, which allows for a wide range of chemical modifications and interactions. This versatility makes it a valuable compound in various fields of research and application.
Properties
IUPAC Name |
4-methylsulfanyl-1H-pyrazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-8-3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSNHSVOPUBWGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(NN=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249616-13-4 |
Source
|
Record name | 4-(methylsulfanyl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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